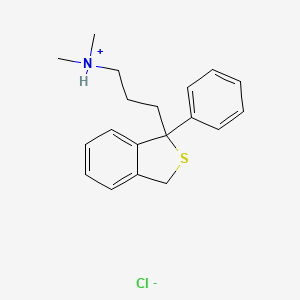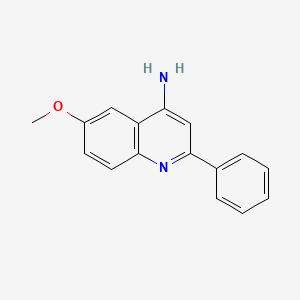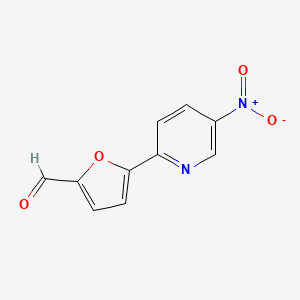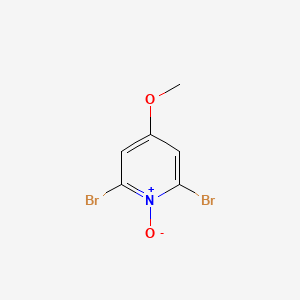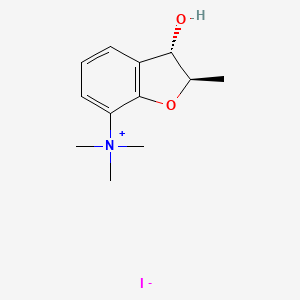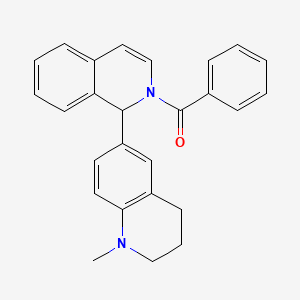
4-Acetyl-4-phenyl-1-(p-tolylsulphonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Methylphenyl)sulfonyl-3-phenylpiperidin-3-yl]ethanone is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with a phenyl group and a sulfonyl group attached to a methylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-methylphenyl)sulfonyl-3-phenylpiperidin-3-yl]ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Sulfonylation: The sulfonyl group is added using sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the piperidine derivative with the ethanone moiety under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(4-Methylphenyl)sulfonyl-3-phenylpiperidin-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[1-(4-Methylphenyl)sulfonyl-3-phenylpiperidin-3-yl]ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[1-(4-methylphenyl)sulfonyl-3-phenylpiperidin-3-yl]ethanone involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The phenyl and piperidine moieties contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-(4-Methylphenyl)-2-piperidinone: Similar structure but lacks the sulfonyl group.
1-(4-Methylphenyl)sulfonyl-2-piperidinone: Similar but with a different substitution pattern on the piperidine ring.
3-Phenylpiperidine: Lacks the sulfonyl and ethanone groups.
Uniqueness: 1-[1-(4-Methylphenyl)sulfonyl-3-phenylpiperidin-3-yl]ethanone is unique due to the combination of its sulfonyl, phenyl, and piperidine moieties, which confer specific chemical and biological properties not found in the similar compounds listed above.
This detailed article provides a comprehensive overview of 1-[1-(4-methylphenyl)sulfonyl-3-phenylpiperidin-3-yl]ethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
22940-55-2 |
|---|---|
Fórmula molecular |
C20H23NO3S |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
1-[1-(4-methylphenyl)sulfonyl-3-phenylpiperidin-3-yl]ethanone |
InChI |
InChI=1S/C20H23NO3S/c1-16-9-11-19(12-10-16)25(23,24)21-14-6-13-20(15-21,17(2)22)18-7-4-3-5-8-18/h3-5,7-12H,6,13-15H2,1-2H3 |
Clave InChI |
NLCBHXPETNNAGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)(C3=CC=CC=C3)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






